
methyl 3-bromo-1H-indazole-6-carboxylate
Overview
Description
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1H-indazole-6-carboxylate” can be represented by the SMILES string CN1N=C2C=C(C(OC)=O)C=CC2=C1Br . The molecular weight of this compound is 269.1 g/mol .
Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 269.1 g/mol . The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 .
Scientific Research Applications
Anticancer Activity
Indazole derivatives, such as methyl 3-bromo-1H-indazole-6-carboxylate, have been synthesized and evaluated for their anticancer activities . They have shown the capability to hinder the viability of various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells .
Antiangiogenic Activity
These compounds have also been tested for their potential to inhibit proangiogenic cytokines associated with tumor development . Certain indazole derivatives have shown potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .
Antioxidant Activity
Indazole derivatives have been screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities, DPPH radical scavenging activity, and SOR scavenging activity .
Synthesis of Indazoles
Methyl 3-bromo-1H-indazole-6-carboxylate can be used in the synthesis of 1H- and 2H-indazoles . The strategies for synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Organic Synthesis
Methyl 3-bromo-1H-indazole-6-carboxylate is used in organic synthesis . It can be used as a building block in the synthesis of more complex organic compounds.
Antiproliferative Activity
Some 3-amino-1H-indazole-1-carboxamides, which can be synthesized from methyl 3-bromo-1H-indazole-6-carboxylate, have shown interesting antiproliferative activity . They were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-bromo-1H-indazole-6-carboxylate, also known as METHYL 3-BROMOINDAZOLE-6-CARBOXYLATE, is a compound that belongs to the class of indazole derivatives . Indazole derivatives are known to bind with high affinity to multiple receptors , and they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that could lead to the inhibition, regulation, or modulation of these targets . This interaction could potentially lead to therapeutic effects in the treatment of diseases such as cancer .
Biochemical Pathways
They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways and has downstream effects that contribute to these diverse biological activities.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Indazole derivatives have been found to have diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects . Therefore, it is likely that the compound has similar effects at the molecular and cellular level.
Action Environment
The action of methyl 3-bromo-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, the compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . Therefore, the solvent used can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
methyl 3-bromo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJEXMODINMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593351 | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1H-indazole-6-carboxylate | |
CAS RN |
192945-56-5 | |
| Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)


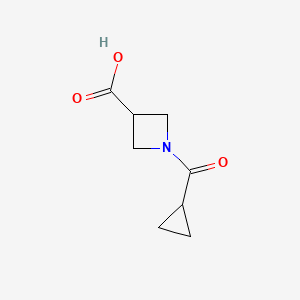

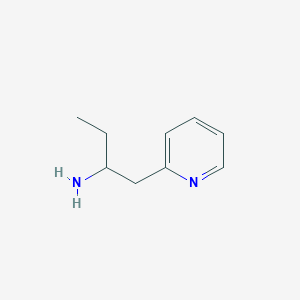
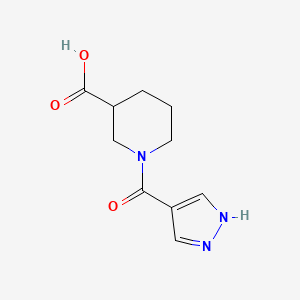

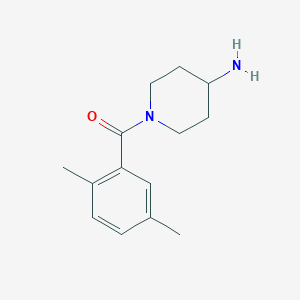

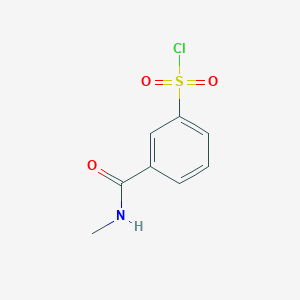
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)
